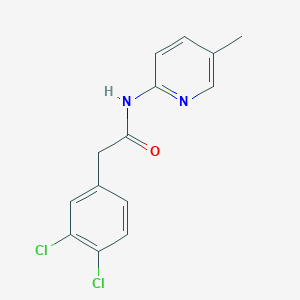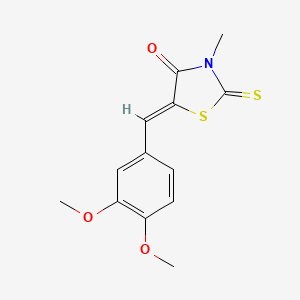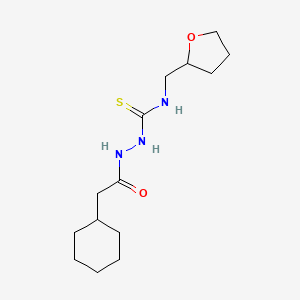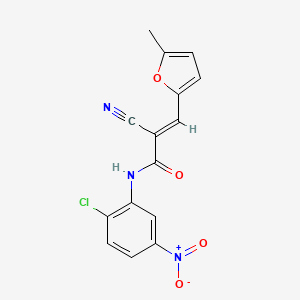
2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide, also known as BCTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTA is a member of the family of acetamide compounds, which are known for their diverse range of biological activities. In
Mecanismo De Acción
2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound reduces inflammation and inhibits the growth of cancer cells. This compound has also been shown to modulate the activity of other enzymes, such as the protein kinase C (PKC) family of enzymes, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including the inhibition of COX-2 activity, modulation of PKC activity, and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which play a role in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is its specificity for COX-2 inhibition, which reduces the risk of side effects associated with non-specific COX inhibitors. This compound also has a relatively low toxicity profile, making it a safe compound for use in laboratory experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are a number of future directions for research on 2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide. One area of interest is the development of new cancer therapies based on this compound and other COX-2 inhibitors. Another area of interest is the study of this compound's effects on other cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, further research is needed to understand the potential applications of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its specificity for COX-2 inhibition and low toxicity profile make it an attractive candidate for the development of new cancer therapies and the treatment of inflammatory diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound, but the current evidence suggests that it has significant potential for future research and development.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl4NO2/c15-8-3-7(16)1-2-13(8)22-6-14(21)20-12-5-10(18)9(17)4-11(12)19/h1-5H,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJFGTINGXGICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(mesitylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-4-piperidinecarbohydrazide](/img/structure/B4690136.png)


![N-(3-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4690156.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4690175.png)
![N-[(1-phenylcyclopentyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4690185.png)
![2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4690190.png)

![6-bromo-4-[(4-butyl-1-piperazinyl)carbonyl]-2-(3-ethoxyphenyl)quinoline](/img/structure/B4690201.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4690230.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4690236.png)
![ethyl 7-(4-bromophenyl)-3-cyano-2,5-dimethyl-1-phenyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B4690244.png)